molecular formula C19H20N2O5S B2434770 1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 878428-61-6

1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2434770
CAS No.: 878428-61-6
M. Wt: 388.44
InChI Key: XLZSILFVGCCMMV-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
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Properties

IUPAC Name

3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-25-15-8-6-13(7-9-15)20-17-11-27(23,24)12-18(17)21(19(20)22)14-4-3-5-16(10-14)26-2/h3-10,17-18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZSILFVGCCMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a member of the thienoimidazole family, characterized by its unique structural features that contribute to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The compound features a thienoimidazole core with methoxyphenyl substituents, which are known to enhance biological activity through various mechanisms. The presence of these substituents may influence the compound's interaction with biological targets, enhancing its pharmacological profile.

Structural Feature Description
Core StructureThienoimidazole
Substituents3-Methoxyphenyl and 4-Methoxyphenyl groups

Biological Activity Overview

Research has indicated that compounds with similar thienoimidazole structures exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have shown that thienoimidazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Compounds in this class have demonstrated efficacy against various bacterial strains and viruses.
  • Neuroprotective Effects : Some derivatives are being studied for their potential to protect neuronal cells from oxidative stress.

Anticancer Activity

A study published in ACS Omega highlighted the anticancer potential of thienoimidazole derivatives. The research identified that certain analogs exhibited significant cytotoxicity against cancer cell lines, with IC50 values ranging from 10μM10\mu M to 30μM30\mu M depending on the specific derivative tested .

Antimicrobial Properties

Research documented in MDPI indicated that thienoimidazole compounds could effectively inhibit the growth of pathogenic bacteria and viruses. For example, one derivative showed an EC50 value of 58.7μg/mL58.7\mu g/mL against the tobacco mosaic virus (TMV), demonstrating promising antiviral activity .

Neuroprotective Effects

In another study focusing on neuroprotection, compounds similar to 1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one were shown to reduce neuronal cell death in models of oxidative stress. The protective effects were attributed to the modulation of antioxidant pathways .

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Activity : Many thienoimidazoles act as enzyme inhibitors, affecting pathways critical for cancer cell survival.
  • Interaction with Receptors : These compounds may interact with various cellular receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
  • Oxidative Stress Modulation : By enhancing antioxidant defenses, these compounds can mitigate oxidative damage in cells.

Q & A

Basic Synthesis and Structural Confirmation

Q: What are the standard synthetic routes for 1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, and how can structural purity be ensured? A: A representative synthesis involves reacting a lactone precursor (e.g., (3aS,6aR)-lactone) with potassium thioacetate in DMF under nitrogen at 150°C for 45 minutes. Post-reaction, the product is extracted with CH2_2Cl2_2, washed, dried, and purified via recrystallization (e.g., 2-propanol). Structural confirmation requires NMR (e.g., 1^1H/13^13C), IR, and mass spectrometry. For example, IR peaks at 1720–1740 cm1^{-1} confirm carbonyl groups, while NMR signals for methoxybenzyl protons (~3.8 ppm) and thienoimidazolone protons (4.0–5.5 ppm) validate regiochemistry .

Advanced Synthetic Optimization

Q: How can reaction conditions be optimized to improve yields of the thienoimidazolone core in multistep syntheses? A: Key variables include solvent choice (DMF for high-temperature reactions), catalyst selection (e.g., CAN for imidazole cyclization), and inert atmosphere (N2_2/Ar). Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) can enhance reaction rates for intermediates like 2-thioxo-imidazolidinones. Post-synthetic modifications (e.g., Grignard reagent additions) require controlled CO2_2 bubbling and low-temperature quenching to preserve functionality .

Physicochemical Property Analysis

Q: What computational and experimental methods are used to determine solubility and reactivity of this compound? A:

Property Method Reference Value
LogP (hydrophobicity)XlogP3-AA~1.8
Polar Surface Area (TPSA)Topological calculation102 Ų
Hydrogen bond donorsMolecular modeling2
Experimental validation involves HPLC (C18 column, acetonitrile/water gradient) to assess solubility and stability under varying pH .

Data Contradictions in Spectral Characterization

Q: How should researchers resolve discrepancies in NMR or MS data for structurally similar analogs? A: Contradictions often arise from regioisomerism or diastereomeric impurities. For example, methoxybenzyl substituents may show split signals in 1^1H NMR due to hindered rotation. High-resolution MS (HRMS-ESI) can distinguish between molecular ions (e.g., [M+H]+^+ vs. [M+Na]+^+). Cross-validation with single-crystal XRD or 2D NMR (COSY, HSQC) is critical for ambiguous cases .

Mechanistic Insights into Reactivity

Q: What mechanistic studies support the nucleophilic substitution pathways in thienoimidazolone synthesis? A: Kinetic studies using 18^{18}O-labeled intermediates and DFT calculations reveal that the thioacetate group (from potassium thioacetate) acts as a nucleophile, displacing leaving groups (e.g., methylsulfanyl) in SN_\text{N}2-like reactions. Steric effects from the methoxyphenyl groups influence transition-state geometry, as shown by Hammett plots correlating substituent electronics with reaction rates .

Stability Under Experimental Conditions

Q: How does the compound degrade under acidic/basic conditions, and how can stability be monitored? A: Accelerated stability testing (40°C/75% RH for 14 days) with LC-MS tracking identifies degradation products like hydrolyzed imidazolone rings or demethylated methoxy groups. Buffered solutions (pH 1–13) reveal susceptibility to base-catalyzed hydrolysis (e.g., cleavage of the sulfone group). Stabilization strategies include lyophilization or storage under inert gas .

Advanced Computational Modeling

Q: What computational tools predict the compound’s binding affinity or pharmacokinetic properties? A: Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with biological targets (e.g., enzymes with hydrophobic pockets). ADMET predictors (e.g., SwissADME) estimate blood-brain barrier penetration (low, due to TPSA > 90 Ų) and CYP450 inhibition. QSAR models highlight the sulfone group’s role in metabolic stability .

Structure-Activity Relationship (SAR) Studies

Q: How do substituent modifications (e.g., methoxy vs. chloro groups) impact biological activity? A: Comparative SAR studies using analogs (e.g., 3-chlorophenyl or thiophene derivatives) show that methoxy groups enhance solubility but reduce membrane permeability. Electrophilic substituents (e.g., -CF3_3) increase target binding via hydrophobic interactions. Bioassays (e.g., enzyme inhibition IC50_{50}) guide lead optimization .

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